molecular formula C11H10N2O2 B1604623 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid CAS No. 28824-94-4

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Cat. No. B1604623
CAS RN: 28824-94-4
M. Wt: 202.21 g/mol
InChI Key: NEDPOZZCAYIDNP-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a compound with the CAS Number: 28824-94-4. It has a molecular weight of 202.21 . This compound is a solid at room temperature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

DNA Interaction Studies

Research on imidazole derivatives, such as 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, has provided insights into their interaction with DNA. These compounds can alter DNA through mechanisms like hydrolysis, affecting the methylation of DNA's base and phosphate constituents. Studies show that these interactions can lead to DNA degeneration, highlighting the potential of imidazole derivatives in understanding DNA repair and replication processes (Mizuno & Decker, 1976).

Anticancer and Antiproliferative Effects

Imidazole-5-carboxylic acids and their derivatives have shown promising anticancer and antiproliferative effects. For example, substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids have been evaluated for their antiproliferative effects against breast cancer cell lines, exhibiting greater activity than cisplatin in some cases. This underscores the therapeutic potential of these compounds in cancer treatment (Karthikeyan et al., 2017).

Corrosion Inhibition

Imidazole derivatives also play a significant role in corrosion inhibition, particularly for copper. The efficiency of these inhibitors is influenced by their molecular structure and the environment's pH. Studies have demonstrated that certain imidazole derivatives are effective in protecting copper surfaces from corrosion, suggesting applications in materials science and engineering (Gašparac, Martin, & Stupnišek-lisac, 2000).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of imidazole-based compounds, including 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid derivatives, has broadened our understanding of their chemical properties. For instance, studies focusing on the synthesis, biological evaluation, and structural characterization of these compounds contribute to our knowledge of their potential applications in various scientific fields (Viveka et al., 2016).

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDPOZZCAYIDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183017
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28824-94-4
Record name 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28824-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028824944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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